3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(14-8-6-13(17)7-9-14)23(21,22)15-5-3-4-12(11-15)16(19)20/h2-9,11H,1,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDNWXSTSZAZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Synthesis
The first critical step involves synthesizing N-allyl-N-(4-chlorophenyl)sulfonamide.
Procedure
- Reagents :
- 4-Chlorobenzenesulfonyl chloride (1.0 equiv)
- Allylamine (1.2 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (solvent)
Reaction Conditions :
- Temperature: 0°C → room temperature (20°C)
- Time: 12 hours
- Workup: Aqueous extraction, drying (MgSO₄), solvent evaporation
Yield : 78–85% (estimated based on analogous sulfonamide syntheses).
Mechanism :
The reaction proceeds via nucleophilic substitution, where allylamine attacks the electrophilic sulfur in 4-chlorobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond (Figure 2).
Alternative Pathway: Direct Sulfonylation of 3-Aminobenzoic Acid
A less common route involves sulfonylation of 3-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride and allyl bromide.
Procedure
- Reagents :
- 3-Aminobenzoic acid (1.0 equiv)
- 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
- Allyl bromide (1.1 equiv)
- K₂CO₃ (3.0 equiv)
- N,N-Dimethylformamide (solvent)
Reaction Conditions :
- Temperature: 80°C
- Time: 24 hours
- Workup: Dilution with ice water, filtration
Yield : 60–68% (lower due to competing N-allylation and sulfonylation).
Optimization Challenges
Regioselectivity in Sulfonamide Formation
The allylamine’s nucleophilicity must be carefully controlled to avoid over-alkylation. Excess base (e.g., triethylamine) improves sulfonamide yield but risks emulsion formation during workup.
Purification Difficulties
The product’s polar carboxylic acid group complicates column chromatography. Recrystallization from ethanol/water (7:3) achieves >95% purity.
Scalability and Industrial Relevance
Large-scale synthesis (≥100 g) employs continuous-flow reactors for sulfonamide formation, reducing reaction time to 2 hours and improving yield to 82%.
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl (–SO₂–N–) and allyl (prop-2-en-1-yl) groups are primary sites for oxidation.
Mechanism :
-
Sulfamoyl oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing agent.
-
Allyl group epoxidation involves peracid-mediated oxygen insertion into the double bond.
Reduction Reactions
The sulfamoyl group and aromatic chlorine atom are susceptible to reduction.
Mechanism :
-
LiAlH₄ reduces the sulfamoyl group to an amine via hydride transfer.
-
Catalytic hydrogenation removes the chlorine atom through reductive cleavage.
Substitution Reactions
The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS).
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Chlorine substitution | KOtBu, DMF, 100°C, 6h | Methoxy-substituted derivative | 75% | |
| Thiol substitution | NaSH, DMSO, 120°C, 10h | Thiophenyl analog | 63% |
Mechanism :
-
NAS occurs via a two-step process: deprotonation of the nucleophile followed by aromatic ring activation.
Hydrolysis Reactions
The sulfamoyl group can hydrolyze under acidic or basic conditions.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | Benzoic acid + sulfonic acid | 88% | |
| Basic hydrolysis | NaOH (2M), 80°C, 6h | Sodium benzoate + sulfonamide | 76% |
Mechanism :
-
Acidic conditions cleave the S–N bond, yielding sulfonic acid and benzoic acid.
-
Basic hydrolysis generates a sulfonamide salt.
Coordination Reactions
The compound forms complexes with transition metals via the sulfamoyl and carboxylate groups.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Co(II) complexation | CoCl₂, EtOH, reflux, 12h | [Co(L)(H₂O)₂]Cl | 70% | |
| Pd(II) complexation | Pd(OAc)₂, DMF, 100°C, 6h | [Pd(L)(Cl)₂] | 65% |
Mechanism :
-
The sulfamoyl oxygen and carboxylate oxygen act as bidentate ligands, coordinating to metal centers.
Comparative Reaction Outcomes
The table below summarizes key differences in reaction outcomes based on substituent effects:
| Reaction Type | Primary Site | Key Influencing Factor | Product Stability |
|---|---|---|---|
| Oxidation | Sulfamoyl group | Oxidizing agent strength | Sulfone > Sulfoxide |
| Reduction | Chlorophenyl group | Catalyst activity | Amine > Dechlorinated |
| Substitution | Aromatic chlorine | Nucleophile reactivity | Thiol > Methoxy |
Research Findings
-
Antibacterial Activity : Substituted derivatives (e.g., methoxy analogs) showed enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL) .
-
Coordination Chemistry : Pd(II) complexes demonstrated superior catalytic activity in Suzuki-Miyaura couplings compared to Co(II) analogs .
Scientific Research Applications
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula and a molecular weight of 351.81 g/mol. It is also known by other names such as Benzoic acid, 3-[[(4-chlorophenyl)-2-propen-1-ylamino]sulfonyl]- . This compound has applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is utilized in various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of this compound typically involves a multi-step process. A common synthetic route includes reacting 4-chlorobenzenesulfonyl chloride with allylamine to form an intermediate, which is then reacted with 3-carboxybenzeneboronic acid under Suzuki-Miyaura coupling conditions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
- Reduction Reduction reactions, using hydrogen gas with a palladium catalyst, can convert the double bond in the prop-2-en-1-yl group to a single bond.
- Substitution Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, binding to enzymes involved in bacterial metabolism, demonstrating potential as antibacterial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored, with in vitro studies suggesting it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This is thought to involve the modulation of signaling pathways related to inflammation, such as NF-kB.
Case Studies
- Antimicrobial Activity A study examining the antibacterial efficacy of various sulfamoyl compounds, this compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Study Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation and indicated a reduction in paw edema and levels of inflammatory markers in treated subjects compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid: This compound has an additional chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the phenyl or benzoic acid rings can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS No. 379725-44-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 351.81 g/mol. The structure features a chlorophenyl group, a prop-2-en-1-yl sulfamoyl moiety, and a benzoic acid functional group, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. For instance, sulfamido derivatives have been noted for their ability to bind to enzymes involved in bacterial metabolism, thus demonstrating potential as antibacterial agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This mechanism is thought to involve the modulation of signaling pathways related to inflammation, such as NF-kB .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfamoyl group can form hydrogen bonds with active site residues in target enzymes, thereby inhibiting their function.
- Interaction with Cellular Targets : The chlorophenyl group may engage in hydrophobic interactions with protein targets, affecting their conformational stability and function .
Case Studies
- Case Study on Antimicrobial Activity : In a study examining the antibacterial efficacy of various sulfamoyl compounds, this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Study : Another study focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results indicated a significant reduction in paw edema and levels of inflammatory markers in treated subjects compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent .
Comparative Analysis
A comparison table illustrating the biological activities of this compound against similar compounds is provided below:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, protein interaction |
| Sulfamethoxazole | High | Moderate | Folate synthesis inhibition |
| Sulfadiazine | High | Low | Folate synthesis inhibition |
Q & A
Q. What synthetic routes are commonly employed to prepare 3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid, and how are intermediates purified?
The synthesis typically involves sulfonamide coupling between 4-chlorophenyl propenylamine and substituted benzoic acid derivatives. Critical steps include:
- Acylation of amines with sulfonyl chlorides under anhydrous conditions (e.g., using thionyl chloride for activation) .
- Cyclodehydration with reagents like ethyl carbonochloridate and 4-methylmorpholine to form oxazole intermediates .
- Purification via recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures. Yield optimization often requires precise temperature control (e.g., 0–5°C during acylation) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be analyzed?
- 1H/13C NMR : Look for sulfonamide NH peaks (δ ~10–11 ppm) and allyl/propenyl protons (δ 5–6 ppm, splitting patterns indicate stereochemistry) .
- HRMS : Confirm molecular ion [M-H]⁻ or [M+Na]⁺ with mass accuracy <5 ppm. For example, derivatives in showed [M-H]⁻ at m/z 247.9833 (calc. 248.9863) .
- IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this sulfonamide derivative?
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and sulfonamide bond dissociation energies .
- Key findings : Exact-exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Applications : Predict regioselectivity in electrophilic substitution or nucleophilic attack on the propenyl group .
Q. What challenges arise in resolving crystallographic data for sulfonamide-based compounds, and how are they addressed?
- Crystallization : Slow evaporation from DMSO/water mixtures often yields suitable single crystals.
- Data collection : Use SHELX programs for structure solution; twinning or disorder in the propenyl group may require TWIN/BASF corrections .
- Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies interactions between sulfonamide NH and carboxylic acid O-H, stabilizing the crystal lattice .
Q. How do structural modifications (e.g., halogen substitution, propenyl chain length) influence biological activity in related sulfonamides?
- SAR studies :
- 4-Chlorophenyl group : Enhances lipophilicity and target binding (e.g., α-glucosidase inhibition with IC₅₀ ~1 µM) .
- Propenyl chain : Longer chains reduce steric hindrance, improving enzyme-substrate complementarity .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths for the sulfonamide group sometimes disagree?
- Issue : Gas-phase DFT calculations may underestimate crystal-packing effects (e.g., hydrogen bonding shortens S-N bonds by ~0.02 Å experimentally) .
- Resolution : Include solvent or lattice energy corrections (e.g., COSMO model) for better agreement .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
